molecular formula C21H20N2O2 B267207 N-[4-(3-phenylpropoxy)phenyl]isonicotinamide

N-[4-(3-phenylpropoxy)phenyl]isonicotinamide

Cat. No. B267207
M. Wt: 332.4 g/mol
InChI Key: ZBMRBJGROVVJNC-UHFFFAOYSA-N
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Description

N-[4-(3-phenylpropoxy)phenyl]isonicotinamide is a chemical compound that belongs to the class of isonicotinamide derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

The mechanism of action of N-[4-(3-phenylpropoxy)phenyl]isonicotinamide is not fully understood. However, it has been shown to modulate various signaling pathways such as the PI3K/Akt and MAPK pathways. It also inhibits the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
N-[4-(3-phenylpropoxy)phenyl]isonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(3-phenylpropoxy)phenyl]isonicotinamide in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in the lab. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-[4-(3-phenylpropoxy)phenyl]isonicotinamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its therapeutic potential by modifying its chemical structure. In addition, it can be studied for its potential applications in other medical conditions such as autoimmune diseases and cardiovascular diseases.
Conclusion:
In conclusion, N-[4-(3-phenylpropoxy)phenyl]isonicotinamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in medical treatments.

Synthesis Methods

The synthesis of N-[4-(3-phenylpropoxy)phenyl]isonicotinamide involves the reaction of 4-(3-phenylpropoxy)benzaldehyde with isonicotinic acid hydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain pure N-[4-(3-phenylpropoxy)phenyl]isonicotinamide.

Scientific Research Applications

N-[4-(3-phenylpropoxy)phenyl]isonicotinamide has been studied for its potential therapeutic applications in various medical conditions such as cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-cancer properties by inducing apoptosis and inhibiting tumor growth. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's diseases.

properties

Product Name

N-[4-(3-phenylpropoxy)phenyl]isonicotinamide

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[4-(3-phenylpropoxy)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C21H20N2O2/c24-21(18-12-14-22-15-13-18)23-19-8-10-20(11-9-19)25-16-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-15H,4,7,16H2,(H,23,24)

InChI Key

ZBMRBJGROVVJNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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